molecular formula C19H16BrN3O B2884169 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034482-69-2

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No. B2884169
CAS RN: 2034482-69-2
M. Wt: 382.261
InChI Key: BFODCCIXJBYYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, with its aromatic benzene ring and pyrimidine moiety, may undergo similar reactions.

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells, which allows for the investigation of its potential therapeutic applications. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. One direction is the development of new derivatives with improved pharmacological properties and selectivity towards specific types of cancer cells. Another direction is the investigation of its potential applications in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action and the physiological effects of this compound.

Synthesis Methods

The synthesis of 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be achieved through a multistep process that involves the reaction of 2-phenylpyrimidine-5-carbaldehyde with 3-bromo-N-(2-chloroethyl)benzamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent like sodium borohydride to yield the final product.

Scientific Research Applications

3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biological studies, it has been utilized as a tool for investigating the mechanisms of action of various cellular processes.

properties

IUPAC Name

3-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFODCCIXJBYYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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